![molecular formula C8H5BrINO B12882354 2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)
2-(Bromomethyl)-5-iodobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-iodobenzo[d]oxazole is a heterocyclic organic compound that features both bromine and iodine substituents on a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-iodobenzo[d]oxazole typically involves the bromination and iodination of a benzoxazole precursor. One common method involves the reaction of 2-methylbenzoxazole with bromine and iodine under controlled conditions to introduce the bromomethyl and iodo substituents, respectively .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. For example, a three-step protocol can be employed, starting with the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to produce 2-(bromomethyl)oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-iodobenzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as azides to form azidomethyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Sodium azide in aqueous medium is commonly used for nucleophilic substitution reactions.
Oxidation/Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products
Azidomethyl Derivatives: Formed through nucleophilic substitution of the bromomethyl group.
Scientific Research Applications
2-(Bromomethyl)-5-iodobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It is used in the study of biological pathways and molecular interactions due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-iodobenzo[d]oxazole involves its interaction with molecular targets through its bromomethyl and iodo substituents. These groups can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which facilitate binding to receptors and enzymes . The compound’s ability to modulate biological pathways is attributed to these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)oxazoles: These compounds share a similar structure but have an azidomethyl group instead of a bromomethyl group.
2-Methoxybenzo[d]oxazole: This compound has a methoxy group instead of a bromomethyl group and exhibits different chemical reactivity.
Uniqueness
2-(Bromomethyl)-5-iodobenzo[d]oxazole is unique due to the presence of both bromine and iodine substituents, which impart distinct electronic and steric properties. These properties make it a versatile intermediate for the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C8H5BrINO |
|---|---|
Molecular Weight |
337.94 g/mol |
IUPAC Name |
2-(bromomethyl)-5-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrINO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 |
InChI Key |
KQKUFHBVULTJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(O2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


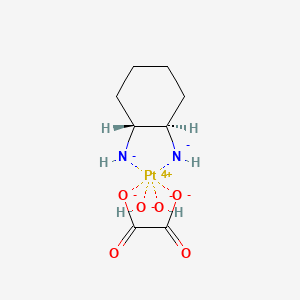
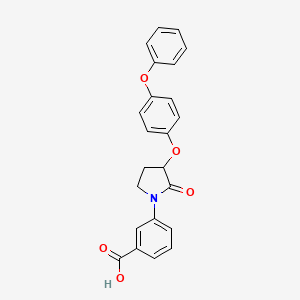
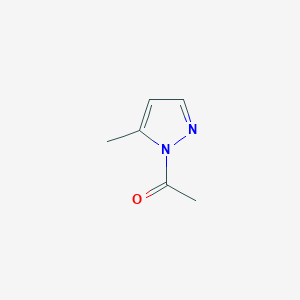

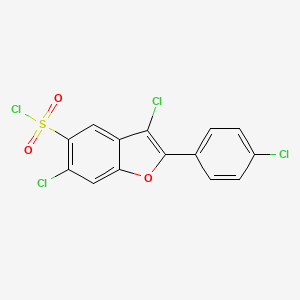
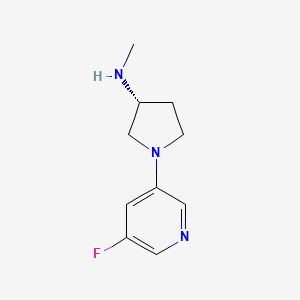
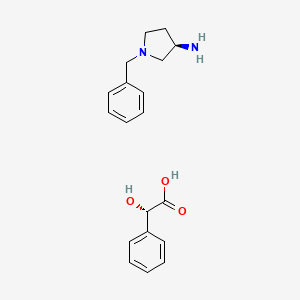
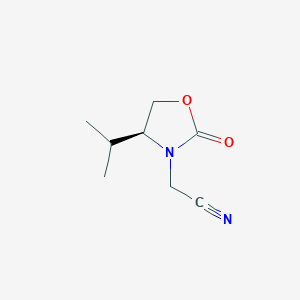
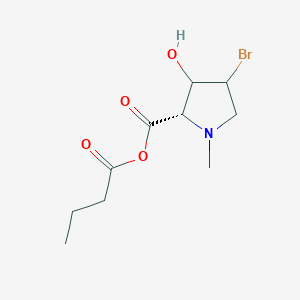
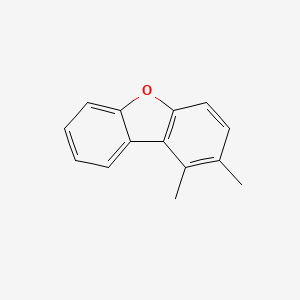
![3-(5-Chloro-2-(2-((5-chloro-3-ethylbenzo[d]oxazol-2(3H)-ylidene)methyl)but-1-en-1-yl)benzo[d]oxazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B12882348.png)
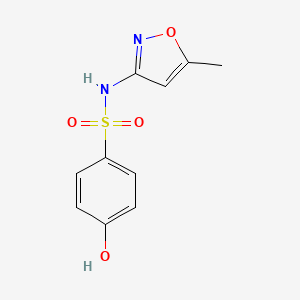
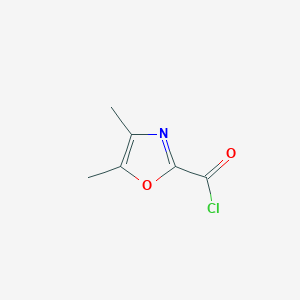
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)
